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Compound of Interest

Compound Name:
Dapagliflozin propanediol

anhydrous

Cat. No.: B3060979 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the sodium-glucose cotransporter 2

(SGLT2) inhibitory activity of dapagliflozin, with a focus on its propanediol anhydrous form.

Dapagliflozin is a potent and highly selective SGLT2 inhibitor used in the management of type 2

diabetes mellitus. Its mechanism of action, independent of insulin secretion or sensitivity,

involves the blockade of glucose reabsorption in the kidneys, leading to increased urinary

glucose excretion and a reduction in blood glucose levels.[1][2] This document details the

quantitative measures of its inhibitory potency, comprehensive experimental protocols for its

evaluation, and the key signaling pathways it modulates.

Quantitative Inhibitory Activity
Dapagliflozin exhibits sub-nanomolar potency and exceptional selectivity for SGLT2 over the

closely related SGLT1, which is the primary glucose transporter in the intestine. This high

selectivity is crucial for minimizing gastrointestinal side effects. While specific quantitative data

for the propanediol anhydrous form is not extensively available in public literature, the data for

dapagliflozin is well-established and considered representative of its active moiety.
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Parameter Value Species Notes Source

EC50 1.1 nM Human
Potency in a cell-

based assay.
[3]

IC50 1.1 nM Human

Concentration for

50% inhibition of

SGLT2.

[4][5]

IC50 1.4 µM Human

Concentration for

50% inhibition of

SGLT1.

[5]

Selectivity

(SGLT1/SGLT2)
>1200-fold Human

Ratio of IC50

values, indicating

high selectivity

for SGLT2.

[4]

Ki 0.2 nM Human

Inhibitor

constant,

reflecting high

binding affinity

for SGLT2.

[6]

Ki 3.0 nM Rat
Inhibitor constant

for rat SGLT2.
[6]

Ki 2.3 nM Mouse

Inhibitor constant

for mouse

SGLT2.

[6]

Experimental Protocols
In Vitro SGLT2 Inhibition Assay: Fluorescent Glucose
Uptake in HK-2 Cells
This protocol describes a cell-based assay to measure the inhibitory effect of dapagliflozin on

SGLT2-mediated glucose uptake using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-

1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).[7]
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1. Cell Culture:

Culture human kidney proximal tubule epithelial cells (HK-2) in a suitable medium (e.g.,

DMEM/F12) supplemented with 10% fetal bovine serum and antibiotics.

Seed the cells in a 96-well plate at a density of 1-5 x 10^4 cells/well and allow them to

adhere overnight.[8]

2. Assay Procedure:

On the day of the assay, wash the cells three times with a sodium-free buffer (e.g.,

containing 140 mM N-Methyl-D-glucamine instead of NaCl).[7]

Prepare a range of dapagliflozin propanediol anhydrous concentrations in a sodium-

containing buffer.

Incubate the cells with the dapagliflozin solutions or vehicle control for a predetermined time

(e.g., 30 minutes) at 37°C.

Add 2-NBDG to a final concentration of 100-200 µg/mL to each well and incubate for 30-60

minutes at 37°C.[7][8]

To terminate the assay, remove the 2-NBDG solution and wash the cells with ice-cold

phosphate-buffered saline (PBS).

3. Data Acquisition and Analysis:

Measure the fluorescence intensity of the cells using a fluorescence microplate reader or a

fluorescence microscope with appropriate filters (excitation/emission ≈ 485/535 nm).[8]

To determine the SGLT2-specific uptake, subtract the fluorescence intensity of cells

incubated in the sodium-free buffer from those in the sodium-containing buffer.

Plot the percentage of inhibition against the logarithm of the dapagliflozin concentration and

fit the data to a four-parameter logistic equation to determine the IC50 value.
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In Vivo Pharmacodynamic Study: Oral Glucose
Tolerance Test (OGTT) in Rats
This protocol outlines an in vivo experiment to assess the effect of dapagliflozin on glucose

tolerance in a rat model.[9]

1. Animal Model and Acclimatization:

Use male Sprague-Dawley or Zucker Diabetic Fatty (ZDF) rats.

Acclimatize the animals to the housing conditions for at least one week before the

experiment.

2. Experimental Procedure:

Fast the rats overnight (approximately 16-18 hours) with free access to water.[9][10]

The following morning, record the baseline blood glucose levels from a tail vein blood

sample using a glucometer.

Administer dapagliflozin propanediol anhydrous orally at the desired doses (e.g., 0.1, 1,

10 mg/kg) or vehicle control.

After a set time (e.g., 30-60 minutes), administer a glucose solution (e.g., 2 g/kg) orally.[9]

[11]

Collect blood samples from the tail vein at various time points post-glucose administration

(e.g., 15, 30, 60, 90, and 120 minutes).[11]

3. Data Analysis:

Measure the blood glucose concentration at each time point.

Plot the mean blood glucose concentration versus time for each treatment group.

Calculate the area under the curve (AUC) for the glucose excursion profile for each animal.
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Compare the AUC values between the dapagliflozin-treated groups and the vehicle control

group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to

determine the effect on glucose tolerance.

Signaling Pathways and Mechanisms of Action
Dapagliflozin's primary mechanism of action is the competitive and reversible inhibition of

SGLT2 in the proximal convoluted tubule of the kidney.[1][2] This leads to a reduction in the

reabsorption of filtered glucose from the urine.[2] Beyond this direct effect, SGLT2 inhibition by

dapagliflozin triggers a cascade of downstream signaling events that contribute to its broader

metabolic and cardiovascular benefits.

Core Mechanism of SGLT2 Inhibition
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Caption: Competitive inhibition of SGLT2 by dapagliflozin in the renal proximal tubule.

Downstream Signaling Pathways
The inhibition of SGLT2 and the resulting glucosuria induce a mild caloric deficit and a shift in

cellular metabolism. This activates key energy-sensing pathways, including the AMP-activated

protein kinase (AMPK) and Sirtuin 1 (SIRT1) pathways, while inhibiting the mammalian target
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of rapamycin (mTOR) pathway.[5][12] These changes are associated with improved

mitochondrial function, reduced oxidative stress, and anti-inflammatory effects.
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Caption: Key downstream signaling effects of SGLT2 inhibition by dapagliflozin.
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Experimental Workflow for Evaluating SGLT2 Inhibitory
Activity
The overall process for characterizing the SGLT2 inhibitory activity of a compound like

dapagliflozin involves a multi-step approach, from initial in vitro screening to in vivo efficacy

studies.
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Caption: A generalized workflow for the evaluation of SGLT2 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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